molecular formula C18H14N2O2S B2407470 2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291848-41-3

2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2407470
CAS No.: 1291848-41-3
M. Wt: 322.38
InChI Key: DCRBFZAODJVWRG-UHFFFAOYSA-N
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Description

“2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” is a derivative of benzofuro[3,2-d]pyrimidine . Benzofuro[3,2-d]pyrimidine derivatives are known to have a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .


Synthesis Analysis

The synthesis of such compounds involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give the final product . The iminophosphorane also reacts directly with excess carbon disulfide, followed by n-propylamine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles .

Scientific Research Applications

Anti-Helicobacter pylori Agents

A study by Carcanague et al. (2002) explored derivatives similar to the compound for their potent and selective activities against the gastric pathogen Helicobacter pylori. These derivatives displayed low minimal inhibition concentrations (MICs) against different clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. This research demonstrates the potential of such compounds in developing novel anti-H. pylori agents, crucial for treating infections caused by this bacterium (Carcanague et al., 2002).

Inhibitors of Thymidylate Synthase

Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), with applications as antitumor and/or antibacterial agents. The study highlighted the synthesis process and evaluated the compounds against human and various microbial TSs. These inhibitors offer insights into the development of new therapeutic agents for cancer and bacterial infections (Gangjee et al., 1996).

Antimicrobial Evaluation

Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl groups with significant antimicrobial activities. This research indicates the compound's derivatives as promising candidates for developing new antimicrobial agents, highlighting the importance of sulfanyl and benzofuro[3,2-d]pyrimidinone frameworks in antimicrobial drug discovery (Alsaedi et al., 2019).

Synthesis and Material Science Applications

Dos Santos et al. (2015) reported on the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, demonstrating the compound's versatility in chemical synthesis. This work contributes to the broader understanding of pyrimidinone derivatives in material science, particularly in the synthesis of novel organic compounds with potential applications in various industrial and pharmaceutical contexts (Dos Santos et al., 2015).

Safety and Hazards

The safety and hazards associated with “2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” are not specified in the available literature.

Future Directions

The future directions for research on “2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include more detailed studies on their mechanisms of action, as well as safety and efficacy testing.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-phenylethylamine with 2-bromo-1-(benzofuran-2-yl)ethanone to form the intermediate compound, which is then reacted with thiourea to yield the final product.", "Starting Materials": [ "2-phenylethylamine", "2-bromo-1-(benzofuran-2-yl)ethanone", "thiourea" ], "Reaction": [ "Step 1: 2-phenylethylamine is reacted with 2-bromo-1-(benzofuran-2-yl)ethanone in the presence of a base such as potassium carbonate in DMF to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with thiourea in ethanol at reflux temperature to yield the final product, 2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one." ] }

CAS No.

1291848-41-3

Molecular Formula

C18H14N2O2S

Molecular Weight

322.38

IUPAC Name

2-(2-phenylethylsulfanyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H14N2O2S/c21-17-16-15(13-8-4-5-9-14(13)22-16)19-18(20-17)23-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21)

InChI Key

DCRBFZAODJVWRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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